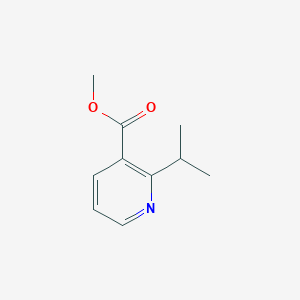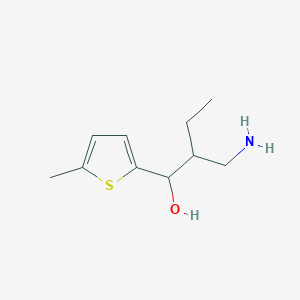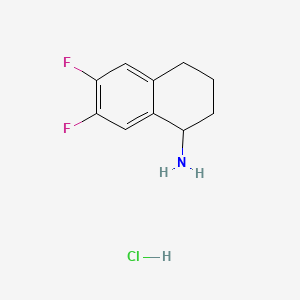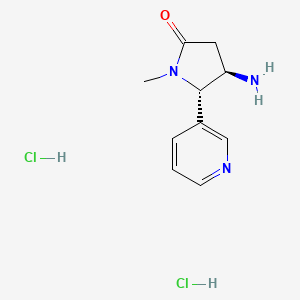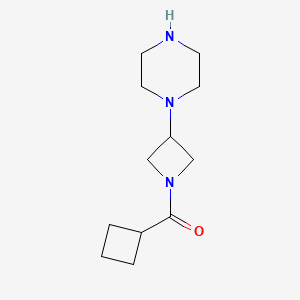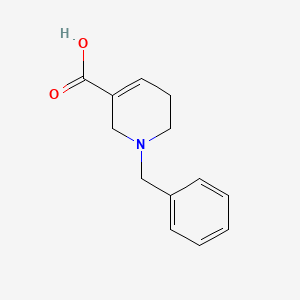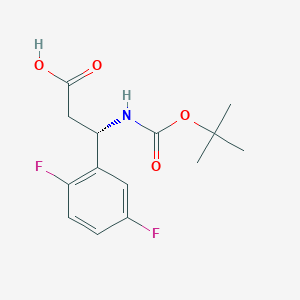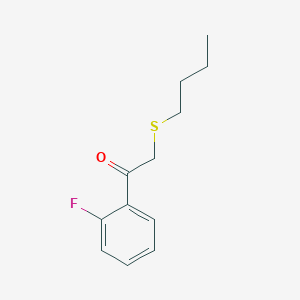
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features a butylthio group attached to the ethanone backbone, with a fluorophenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one typically involves the reaction of 2-fluoroacetophenone with butylthiol in the presence of a base. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate.
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Aromatic Compounds: Formed from nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the butylthio group may influence its lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
2-(Methylthio)-1-(2-fluorophenyl)ethan-1-one: Similar structure but with a methylthio group instead of a butylthio group.
2-(Butylthio)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with the fluorine atom at the para position.
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H15FOS |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
2-butylsulfanyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H15FOS/c1-2-3-8-15-9-12(14)10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
DOTSDPZQGKNSAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC(=O)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





